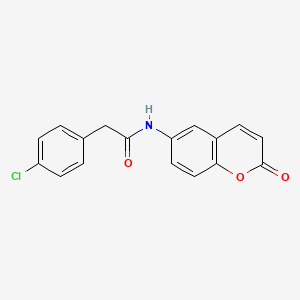![molecular formula C17H20N2O B5760272 N-[4-(dimethylamino)phenyl]-3-phenylpropanamide](/img/structure/B5760272.png)
N-[4-(dimethylamino)phenyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-3-phenylpropanamide, commonly known as Modafinil, is a wakefulness-promoting drug that is used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is also used off-label as a cognitive enhancer, to improve memory, focus, and creativity.
Wirkmechanismus
The exact mechanism of action of Modafinil is not fully understood. It is believed that Modafinil works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and histamine in the brain. Modafinil also appears to enhance the activity of orexin neurons, which play a role in regulating wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase alertness, wakefulness, and concentration. It also reduces fatigue and improves mood. Modafinil has been shown to increase heart rate and blood pressure, but these effects are generally mild and well-tolerated. Modafinil has a long half-life of around 12-15 hours, which means that its effects can last for several hours after ingestion.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages for use in lab experiments. It has a well-established safety profile and is generally well-tolerated. Modafinil has a long half-life, which means that its effects can be sustained for several hours, allowing for longer experiments. However, Modafinil can be expensive and difficult to obtain, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Modafinil. One area of research is the potential use of Modafinil as a treatment for cognitive decline in aging populations. Another area of research is the potential use of Modafinil as a treatment for addiction, particularly in the treatment of cocaine and methamphetamine addiction. Finally, research is needed to better understand the long-term effects of Modafinil use, particularly in healthy individuals who use the drug as a cognitive enhancer.
Synthesemethoden
Modafinil was first synthesized in the 1970s by French pharmaceutical company Lafon Laboratories. The synthesis method involves the reaction of benzhydryl sulfinyl acetamide with hydrazine to form Modafinil. The reaction is catalyzed by a base such as potassium hydroxide. The yield of the reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its cognitive enhancing effects. Research has shown that Modafinil can improve working memory, attention, and executive function in healthy individuals. Modafinil has also been shown to improve cognitive performance in sleep-deprived individuals. In addition, Modafinil has been studied for its potential as a treatment for depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-7,9-12H,8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBESMIBYLPUDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)


![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)
![1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)



![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)